

In vitro ADME studies of "Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" analogs

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Compound of Interest

Compound Name: *Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate*

Cat. No.: B1362749

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Application Note & Protocols

Topic: In Vitro ADME Profiling of **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** Analogs

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: The Rationale for Early ADME Assessment of Imidazole-Based Scaffolds

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic properties.^[1] Therefore, a thorough evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a cornerstone of preclinical evaluation, enabling a data-driven approach to lead optimization.^{[2][3]} This guide focuses on a critical chemical class: analogs of **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate**.

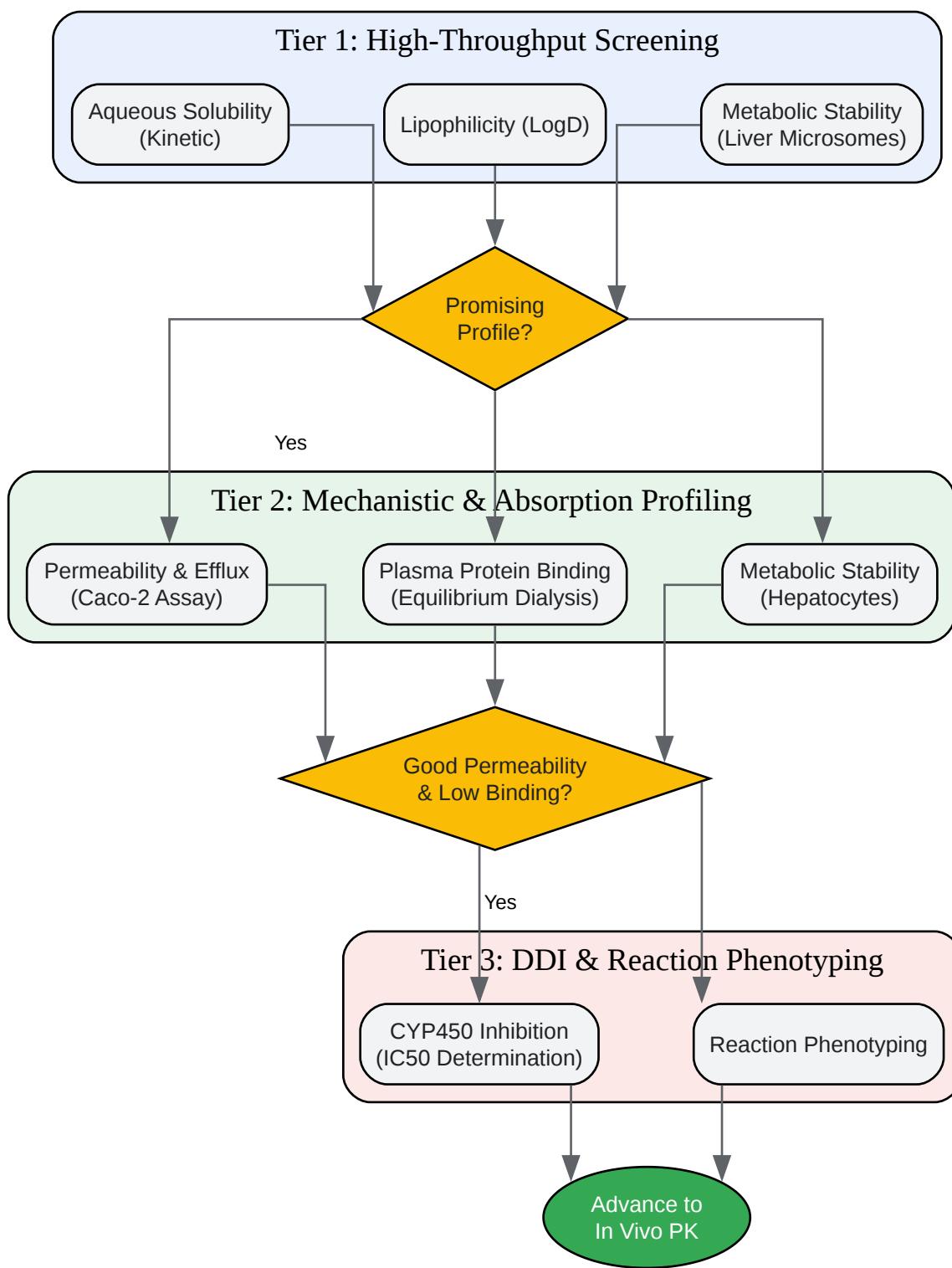
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.^[4] However, this same chemical reactivity presents potential ADME liabilities. The nitrogen atoms in the imidazole ring can act as a site for metabolic reactions and can potently

inhibit key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).^{[5][6]} Early identification of such liabilities is crucial to guide synthetic chemistry efforts toward analogs with a balanced profile of potency, selectivity, and favorable pharmacokinetics.

This document serves as a comprehensive technical guide, providing field-proven protocols and scientific rationale for a tiered approach to the *in vitro* ADME characterization of novel **Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate** analogs.

II. A Tiered Strategy for ADME Profiling

A tiered or cascaded approach to ADME screening ensures that resources are used efficiently, with high-throughput assays employed early to filter large numbers of compounds, followed by more complex, lower-throughput assays for the most promising candidates.^{[2][7]}

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Caption: Tiered ADME screening workflow for candidate selection.

III. Tier 1 Protocols: Foundational Stability & Physicochemical Properties

A. Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale: This assay provides a first look at a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.^[8] Liver microsomes are a subcellular fraction rich in these enzymes. A compound that is rapidly metabolized in this assay may suffer from high first-pass clearance in vivo, leading to poor oral bioavailability.^[3] The outputs, half-life ($t_{1/2}$) and intrinsic clearance (CLint), are key parameters for predicting hepatic clearance.^[9]

Detailed Protocol:

- Reagent Preparation:
 - Test Compound Stock: Prepare a 10 mM stock solution of each analog in DMSO.
 - HLM Suspension: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to 2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Just before use, further dilute to a final assay concentration of 0.5 mg/mL.
 - NADPH Regenerating System (NRS) Solution: Prepare a 2X concentrated solution containing 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl₂, and 0.8 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
- Incubation Procedure:
 - Dispense 98 µL of the 0.5 mg/mL HLM suspension into wells of a 96-well plate.
 - Add 1 µL of the 10 mM test compound stock to the HLM suspension to achieve a 100 µM intermediate concentration. Pre-incubate for 10 minutes at 37°C in a shaking incubator. This step allows the compound to associate with the microsomal membrane.
 - Initiate the metabolic reaction by adding 100 µL of the 2X NRS solution to each well. The final test compound concentration is 1 µM, and the HLM concentration is 0.25 mg/mL.
- Controls:

- Negative Control (-NADPH): In separate wells, add 100 μ L of phosphate buffer instead of the NRS solution.
- Positive Control: Run a compound with known metabolic liability (e.g., Verapamil, Testosterone) in parallel.
- Time-Point Sampling:
 - At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol) to the appropriate wells. The 0-minute sample is quenched immediately after adding the NRS.
- Sample Analysis & Data Interpretation:
 - Seal the plate, vortex for 5 minutes, and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
 - Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
 - Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression (k) is used to calculate the half-life: $t_{1/2} = 0.693 / k$.
 - Calculate intrinsic clearance: $CL_{int} (\mu\text{L}/\text{min}/\text{mg protein}) = (0.693 / t_{1/2}) * (\text{Incubation Volume} / \text{Protein Mass})$.

Example Data & Interpretation:

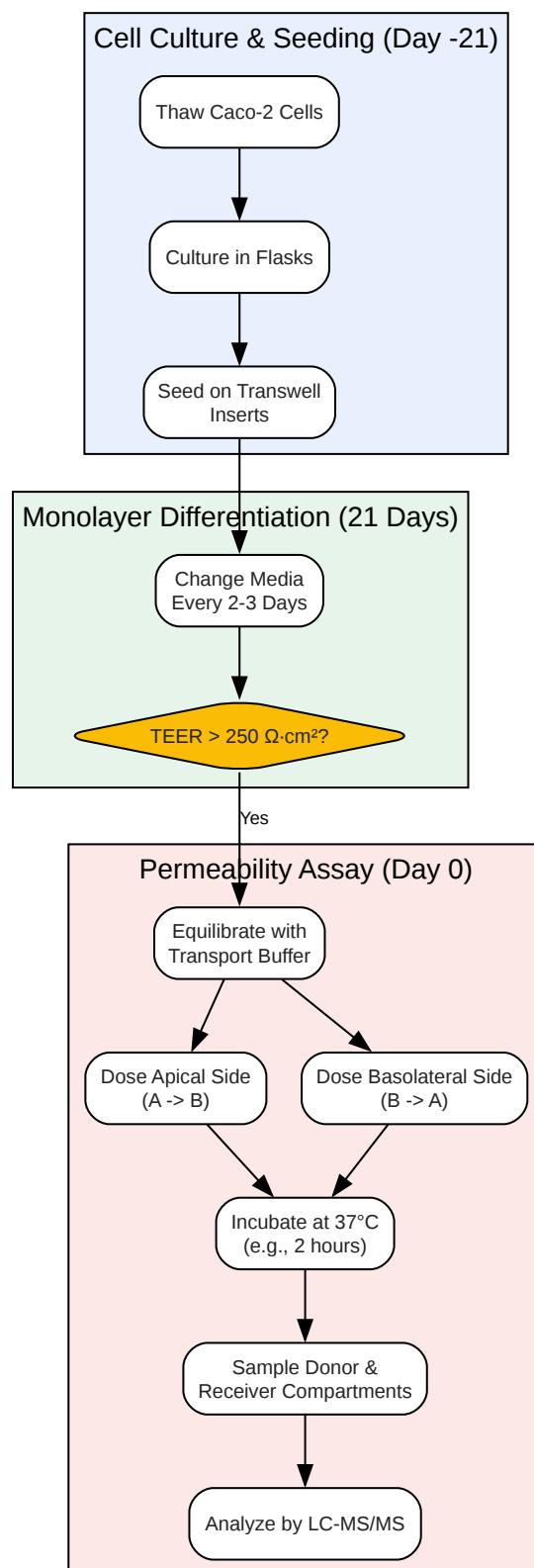
| Compound ID | $t_{1/2}$ (min) | CL_{int} ($\mu\text{L}/\text{min}/\text{mg}$) | Stability Classification |
|---------------------|-----------------|---|--------------------------|
| MHI-Analog-01 | > 60 | < 12 | High |
| MHI-Analog-02 | 25 | 27.7 | Moderate |
| MHI-Analog-03 | 8 | 86.6 | Low |
| Verapamil (Control) | 12 | 57.8 | Moderate-Low |

- Interpretation: Analogs with high stability (e.g., Analog-01) are generally preferred. Low stability (Analog-03) flags a potential liability for high in vivo clearance that may require chemical modification.

IV. Tier 2 Protocols: Absorption & Advanced Metabolism

A. Permeability and Efflux in Caco-2 Monolayers

Scientific Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes that serves as the gold-standard in vitro model for predicting intestinal drug absorption.[\[10\]](#)[\[11\]](#) This assay measures the apparent permeability coefficient (Papp) in both the absorptive (apical-to-basolateral, A-B) and secretory (basolateral-to-apical, B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[\[11\]](#)[\[12\]](#)

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Caption: Caco-2 permeability assay experimental workflow.

Detailed Protocol:

- **Cell Culture:**
 - Culture Caco-2 cells and seed them onto permeable Transwell® filter inserts (e.g., 24-well format) at a density of ~60,000 cells/cm².
 - Maintain the culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). The assay should only proceed if TEER values are >250 Ω·cm².[\[13\]](#)
- **Assay Execution:**
 - Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
 - Prepare dosing solutions of test compounds (e.g., 10 μM) in the transport buffer. The final DMSO concentration should be <1%.
 - A-to-B Permeability: Add the dosing solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
 - B-to-A Permeability: Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
 - Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
 - Controls: Include high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls. To identify P-gp substrates, run a known substrate like Talinolol.[\[11\]](#)
- **Sample Analysis & Calculation:**
 - At the end of the incubation, take samples from both donor and receiver compartments.
 - Analyze all samples by LC-MS/MS to determine the compound concentrations.
 - Calculate the Papp value using the formula: $Papp \text{ (cm/s)} = (dQ/dt) / (A * C_0)$, where dQ/dt is the rate of permeation, A is the surface area of the filter, and C_0 is the initial donor

concentration.[11]

- Calculate the Efflux Ratio (ER): $ER = Papp(B-A) / Papp(A-B)$.

Example Data & Interpretation:

| Compound ID | Papp (A-B) (10^{-6} cm/s) | Papp (B-A) (10^{-6} cm/s) | Efflux Ratio | Permeability Class | Efflux Substrate? |
|---------------|------------------------------|------------------------------|--------------|--------------------|-------------------|
| Propranolol | 22.5 | 21.8 | 1.0 | High | No |
| Atenolol | 0.4 | 0.5 | 1.3 | Low | No |
| MHI-Analog-01 | 15.2 | 16.1 | 1.1 | High | No |
| MHI-Analog-04 | 2.1 | 12.6 | 6.0 | Moderate | Yes (P-gp likely) |

- Interpretation: Analog-01 shows high permeability and no efflux, suggesting good potential for oral absorption. Analog-04 is a likely substrate for an efflux transporter, which could limit its bioavailability despite having moderate intrinsic permeability.

B. Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)

Scientific Rationale: Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and exert a pharmacological effect.[14] High plasma protein binding (>99%) can significantly impact a drug's pharmacokinetic profile and requires careful consideration. The Rapid Equilibrium Dialysis (RED) method is a reliable, high-throughput assay to determine the fraction unbound (fu).[15][16]

Detailed Protocol:

- Preparation:
 - Prepare a 5 μ M working solution of the test compound by spiking the 10 mM DMSO stock into plasma (human, rat, etc.).

- Hydrate the RED device inserts (8K MWCO) according to the manufacturer's instructions.
- Assay Setup:
 - Add 200 µL of the plasma/compound mixture to the sample chamber (red side) of the RED device.
 - Add 350 µL of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber (white side).
 - Seal the unit and incubate at 37°C on a shaking platform for 4-6 hours to allow the free drug to reach equilibrium across the dialysis membrane.[15][17]
 - Control: Warfarin is typically used as a high-binding control compound.[15]
- Sample Processing & Analysis:
 - After incubation, aspirate 50 µL from the plasma chamber and 50 µL from the buffer chamber.
 - To equalize matrix effects for LC-MS/MS analysis, mix the 50 µL plasma aliquot with 50 µL of blank PBS, and mix the 50 µL buffer aliquot with 50 µL of blank plasma.
 - Precipitate proteins from all samples by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.
 - Centrifuge, collect the supernatant, and analyze by LC-MS/MS.
- Calculation:
 - Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

Example Data & Interpretation:

| Compound ID | % Unbound (fu) | Binding Classification |
|--------------------|----------------|------------------------|
| MHI-Analog-01 | 12.5% | Moderately Bound |
| MHI-Analog-05 | 0.8% | Highly Bound |
| Warfarin (Control) | 1.1% | Highly Bound |

- Interpretation: Analog-05 is highly bound to plasma proteins. This means a very small fraction of the total drug concentration in the blood is free to act on its target. This can affect dosing considerations and interpretation of in vitro potency data.[15]

V. Tier 3 Protocols: Drug-Drug Interaction (DDI) Potential

A. Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[18] An investigational drug that inhibits a specific CYP isoform can slow the metabolism of a co-administered drug that is a substrate for that same enzyme, potentially leading to toxic plasma levels. Due to the nitrogen-containing imidazole core, this is a critical assay for the target compound class. A high-throughput fluorescence-based assay is a fast and cost-effective method for initial screening to determine an IC_{50} value (the concentration that causes 50% inhibition).[19][20]

Detailed Protocol:

- Reagent Preparation:
 - Enzyme/Substrate Mix: For each CYP isoform (1A2, 2C9, 2C19, 2D6, 3A4), prepare a 2X working solution containing recombinant human CYP enzymes (baculosomes), a fluorogenic probe substrate (e.g., 7-Benzylxy-4-(trifluoromethyl)coumarin [BFC] for CYP3A4), and phosphate buffer.[19][21]
 - Test Compounds: Perform serial dilutions of the test compound stocks in buffer to create a range of concentrations (e.g., 0.01 to 100 μ M).
 - NRS Solution: Prepare a 4X NRS solution as described in the metabolic stability protocol.

- Assay Procedure (384-well format):
 - Dispense 5 μ L of each test compound concentration into the assay plate.
 - Add 10 μ L of the 2X enzyme/substrate mix and pre-incubate for 10 minutes at 37°C.
 - Initiate the reaction by adding 5 μ L of the 4X NRS solution.
 - Controls:
 - 100% Activity Control: Wells with no inhibitor compound.
 - 0% Activity Control (Background): Wells with no NRS.
 - Positive Control Inhibitor: A known potent inhibitor for each isoform (e.g., Ketoconazole for CYP3A4).
- Data Acquisition and Analysis:
 - Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
 - Monitor the increase in fluorescence signal over time (kinetic reading) at the appropriate excitation/emission wavelengths for the fluorescent product.
 - The rate of reaction (slope of fluorescence vs. time) is calculated for each well.
 - Calculate the percent inhibition relative to the 100% activity control.
 - Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Example Data & Interpretation:

| Compound ID | CYP1A2 IC ₅₀ (µM) | CYP2C9 IC ₅₀ (µM) | CYP2D6 IC ₅₀ (µM) | CYP3A4 IC ₅₀ (µM) | DDI Risk Potential |
|---------------|------------------------------|------------------------------|------------------------------|------------------------------|--------------------|
| MHI-Analog-01 | > 50 | > 50 | 22.5 | > 50 | Low |
| MHI-Analog-06 | > 50 | 45.1 | > 50 | 0.9 | High (for CYP3A4) |
| Ketoconazole | 8.5 | 2.1 | 15.0 | 0.08 | Potent Inhibitor |

- Interpretation: An IC₅₀ value < 1 µM is a significant red flag, while values between 1-10 µM warrant further investigation. Analog-06 shows potent, selective inhibition of CYP3A4, the most abundant drug-metabolizing enzyme, indicating a high risk for DDIs if developed further.[6]

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